Cas no 2228492-75-7 (methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate)
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate
- EN300-1995562
- 2228492-75-7
-
- Inchi: 1S/C12H11ClO2/c1-4-8(2)9-5-6-10(11(13)7-9)12(14)15-3/h1,5-8H,2-3H3
- InChI Key: NIDWIPSBDVWBQR-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=CC(=C1)C(C#C)C
Computed Properties
- Exact Mass: 222.0447573g/mol
- Monoisotopic Mass: 222.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995562-0.05g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-0.1g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-0.25g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-0.5g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-1.0g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1995562-2.5g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-5.0g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1995562-10.0g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1995562-1g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1995562-5g |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate |
2228492-75-7 | 5g |
$4475.0 | 2023-09-16 |
methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate
Research Brief on Methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate (CAS: 2228492-75-7): Recent Advances and Applications
Methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate (CAS: 2228492-75-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique alkyne and ester functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and emerging applications in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the alkyne moiety of the compound facilitated efficient click chemistry reactions, enabling the rapid assembly of diverse inhibitor libraries. The resulting compounds exhibited potent inhibitory activity against BTK, a target implicated in autoimmune diseases and certain cancers. This work underscores the compound's value in accelerating drug discovery pipelines.
Another notable application of methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate was reported in a 2024 ACS Chemical Biology article, where it was utilized as a probe for protein labeling studies. The researchers leveraged the compound's chloro and alkyne functionalities to develop a bifunctional labeling agent capable of selectively modifying cysteine residues in target proteins. This approach enabled the visualization and tracking of protein dynamics in live cells, offering new insights into cellular signaling pathways. The study highlights the compound's potential as a tool for chemical biology research.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate to improve yield and scalability. A 2023 Organic Process Research & Development paper detailed a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, achieving a 78% overall yield with high purity. This methodological improvement is critical for supporting large-scale applications in pharmaceutical manufacturing.
In conclusion, methyl 4-(but-3-yn-2-yl)-2-chlorobenzoate (CAS: 2228492-75-7) continues to emerge as a valuable compound in chemical biology and drug discovery. Its dual functionality as a synthetic intermediate and a chemical probe positions it as a multifaceted tool for researchers. Future studies are expected to explore its applications in additional therapeutic areas, such as neurodegenerative diseases and infectious disorders, further expanding its impact on the field.
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